cis-3-Hexenyl cis-3-hexenoate

Description

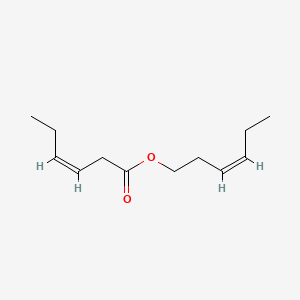

Structure

3D Structure

Properties

CAS No. |

61444-38-0 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

hex-3-enyl hex-3-enoate |

InChI |

InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5-8H,3-4,9-11H2,1-2H3 |

InChI Key |

UZJQQWFHPLYECS-UHFFFAOYSA-N |

SMILES |

CCC=CCCOC(=O)CC=CCC |

Canonical SMILES |

CCC=CCCOC(=O)CC=CCC |

density |

0.897-0.903 |

Other CAS No. |

61444-38-0 |

physical_description |

colourless liquid, with a green grass, green tomato odou |

solubility |

insoluble in water, soluble in fixed oils |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Biosynthesis of cis-3-Hexenyl cis-3-hexenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hexenyl cis-3-hexenoate, also known as (Z)-3-Hexenyl (Z)-3-hexenoate, is a volatile organic compound (VOC) and a member of the ester family.[1][2] It is highly valued in the flavor and fragrance industry for its distinct fresh, green, and fruity aroma, often described as reminiscent of a freshly plucked Bartlett pear with hints of melon and tomato leaf.[3][] Beyond its commercial applications, this compound is a naturally occurring plant volatile, playing a role in plant signaling and defense mechanisms. This technical guide provides an in-depth exploration of the natural origins of this compound and delineates its complex biosynthetic pathway.

Natural Sources

This compound is found in a variety of natural sources, contributing to their characteristic aroma profiles. Its presence is most notably documented in gardenia flowers and different types of tea.[1][3] The formation of this and other related "green leaf volatiles" (GLVs) is often initiated in response to tissue damage, such as from herbivory or mechanical cutting.[5][6][7]

Quantitative Data on Natural Occurrence

While the qualitative presence of this compound is established in several plant species, comprehensive quantitative data across a wide range of sources remains an area of active research. The table below summarizes the known natural sources.

| Natural Source | Compound Presence | Aroma Profile Contribution | Reference(s) |

| Gardenia (Gardenia sp.) | Identified | Floral, Fruity, Green | [1][3] |

| Tea (Camellia sinensis) | Identified | Fruity, Green | [1][3][6] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the lipoxygenase (LOX) pathway.[5][8][9][10] This pathway is responsible for the production of a wide array of C6 and C9 aldehydes, alcohols, and esters, collectively known as green leaf volatiles (GLVs).[11][12] The entire process is initiated by the disruption of cell membranes, which releases fatty acid precursors.[5]

The formation of this compound requires the synthesis of two key precursors: the alcohol moiety, cis-3-hexenol , and the acyl moiety, derived from cis-3-hexenoic acid .

Synthesis of the Alcohol Moiety (cis-3-Hexenol)

-

Linolenic Acid Release : Upon tissue damage, lipases hydrolyze membrane lipids to release polyunsaturated fatty acids, primarily α-linolenic acid (C18:3).[5]

-

Hydroperoxidation : The enzyme 13-lipoxygenase (13-LOX) catalyzes the stereospecific oxygenation of linolenic acid to form 13-hydroperoxy-linolenic acid (13-HPOT) .[5][13]

-

Cleavage : The unstable 13-HPOT is then cleaved by hydroperoxide lyase (HPL) into two smaller molecules: (Z)-3-hexenal (a C6 aldehyde) and 12-oxo-(Z)-9-dodecenoic acid.[5][13]

-

Reduction : The resulting (Z)-3-hexenal is rapidly reduced to its corresponding alcohol, (Z)-3-hexenol (cis-3-hexenol), by the action of alcohol dehydrogenase (ADH) .[9][13]

Synthesis of the Acyl Moiety (cis-3-Hexenoyl-CoA)

The biosynthesis of the cis-3-hexenoic acid component follows a parallel pathway, also starting from linolenic acid. The C6 acid, cis-3-hexenoic acid, is formed and subsequently activated to its coenzyme A (CoA) thioester, cis-3-hexenoyl-CoA , a necessary step for the final esterification reaction.

Final Esterification Step

The final and decisive step in the biosynthesis is the esterification reaction catalyzed by alcohol acyltransferase (AAT) .[14][15] This enzyme facilitates the transfer of the acyl group from cis-3-hexenoyl-CoA to the hydroxyl group of cis-3-hexenol, yielding the final product, This compound .[14][16] AAT enzymes belong to the BAHD superfamily and are crucial for the synthesis of many volatile esters in plants.[14][16]

Biosynthesis Pathway Diagram

The following diagram illustrates the complete biosynthetic pathway.

Experimental Protocols

The identification and quantification of this compound from natural sources involve several key experimental stages, from extraction to analysis.

Methodology for Extraction and Analysis

A generalized protocol for the isolation and analysis of volatile esters from plant material is outlined below.

1. Sample Preparation:

-

Obtain fresh plant material (e.g., leaves, flowers).

-

To maximize the release of GLVs, mechanically disrupt the tissue. This can be achieved by flash-freezing in liquid nitrogen followed by grinding to a fine powder, or by homogenization in a suitable buffer.[5]

2. Extraction of Volatiles:

-

Steam Distillation: This is a classic method for extracting volatile compounds. The plant material is boiled in water, and the resulting steam, carrying the volatiles, is condensed and collected.[17] The organic compounds can then be separated from the aqueous phase.

-

Solvent Extraction: Macerate the homogenized plant tissue in a non-polar organic solvent (e.g., hexane, diethyl ether) to extract the lipophilic volatile compounds.[17] The mixture is then filtered to remove solid debris.

-

Solid-Phase Microextraction (SPME): This modern technique uses a coated fiber to adsorb volatiles directly from the headspace above the sample or from a liquid extract. It is a solvent-free method ideal for trace analysis.

3. Concentration:

-

The solvent extract is carefully concentrated to increase the analyte concentration prior to analysis. This is typically done under a gentle stream of nitrogen or by using a rotary evaporator at low temperatures to prevent the loss of volatile components.

4. Analysis and Quantification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile compounds.

-

The concentrated extract is injected into the GC, where compounds are separated based on their boiling points and affinity for the column's stationary phase.

-

As compounds elute from the GC column, they enter the Mass Spectrometer, which fragments the molecules and generates a unique mass spectrum for each.

-

Identification is achieved by comparing the retention time and mass spectrum of the unknown peak to those of an authentic standard of this compound.

-

-

Quantification: An internal standard is typically added at the beginning of the extraction process. By comparing the peak area of the analyte to the peak area of the known concentration of the internal standard, the quantity of this compound in the original sample can be accurately determined.

Experimental Workflow Diagram

The diagram below visualizes a typical workflow for the analysis of plant volatiles.

Conclusion

This compound is a significant natural product, contributing desirable aroma characteristics to various plants. Its biosynthesis is intricately linked to the lipoxygenase pathway, a fundamental plant defense and signaling mechanism. Understanding this pathway, from the initial fatty acid precursors to the final enzymatic esterification by alcohol acyltransferases, provides a foundation for potential biotechnological production of this high-value flavor and fragrance compound. Further research is needed to quantify its concentration in a broader range of natural sources and to fully elucidate the regulatory mechanisms governing its production in plants.

References

- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 2. Hex-3Z-enyl hex-3Z-enoate | C12H20O2 | CID 6435882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Z)-3-hexen-1-yl (Z)-3-hexenoate, 61444-38-0 [thegoodscentscompany.com]

- 5. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 6. foreverest.net [foreverest.net]

- 7. acs.org [acs.org]

- 8. Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway [ouci.dntb.gov.ua]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nph.onlinelibrary.wiley.com [nph.onlinelibrary.wiley.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 15. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. esalq.usp.br [esalq.usp.br]

- 17. organic chemistry - Isolation of cis-3-hexanol from grass - Chemistry Stack Exchange [chemistry.stackexchange.com]

Electrophysiological and Behavioral Responses of Insects to cis-3-Hexenyl cis-3-hexenoate and Related Green Leaf Volatile Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current understanding and experimental approaches used to investigate the electrophysiological and behavioral responses of insects to cis-3-Hexenyl cis-3-hexenoate, a member of the green leaf volatile (GLV) family of compounds. While direct and extensive quantitative data for this specific ester is limited in publicly available scientific literature, this guide draws upon the wealth of information available for structurally similar and well-studied C6 esters, such as cis-3-hexenyl acetate (B1210297), to provide a robust framework for research and development. The methodologies, signaling pathways, and expected response patterns detailed herein are intended to equip researchers with the necessary tools and knowledge to explore the specific effects of this compound on various insect species. This guide highlights a notable gap in current research and aims to facilitate future investigations into the precise role of this compound in insect chemical ecology and its potential applications in pest management and drug development.

Introduction to this compound and Green Leaf Volatiles

This compound is a fatty acid ester that belongs to the broad class of volatile organic compounds known as green leaf volatiles (GLVs).[1][2][3][][5] GLVs are C6 alcohols, aldehydes, and esters that are released by plants upon mechanical damage or herbivory.[6] These compounds play a crucial role in plant defense, both directly by deterring herbivores and indirectly by attracting natural enemies of those herbivores. For insects, GLVs are important chemical cues that can indicate the presence of a host plant, the suitability of a feeding or oviposition site, and the presence of competitors or predators.

While extensive research has been conducted on the electrophysiological and behavioral responses of insects to prominent GLVs like (Z)-3-hexenol and cis-3-hexenyl acetate, specific data for this compound is sparse. However, based on the well-established principles of insect olfaction and the responses observed for related C6 esters, it is highly probable that this compound elicits significant electrophysiological and behavioral responses in a variety of insect species.

Electrophysiological Responses to Green Leaf Volatile Esters

The primary methods for measuring the electrical activity of insect olfactory sensory neurons (OSNs) in response to volatile compounds are Electroantennography (EAG) and Single Sensillum Recording (SSR).

Electroantennography (EAG)

EAG measures the summated response of all OSNs on the antenna to a given odorant stimulus. It provides a general indication of whether an insect can detect a particular compound and the relative sensitivity of the antenna to different compounds.

Expected EAG Response to this compound

Based on studies with related C6 esters like cis-3-hexenyl acetate, it is anticipated that this compound will elicit dose-dependent EAG responses in many insect species, particularly those that utilize plants as hosts. The magnitude of the response will likely vary depending on the insect species, its physiological state, and the concentration of the stimulus.

Table 1: Representative EAG Response Data for a Related C6 Ester (cis-3-hexenyl acetate) in a Model Insect Species (Hypothetical Data for Illustrative Purposes)

| Insect Species | Sex | Stimulus Concentration (µg) | Mean EAG Amplitude (mV) ± SEM |

| Manduca sexta | Male | 1 | 0.8 ± 0.1 |

| 10 | 2.5 ± 0.3 | ||

| 100 | 5.2 ± 0.5 | ||

| Manduca sexta | Female | 1 | 0.7 ± 0.1 |

| 10 | 2.3 ± 0.2 | ||

| 100 | 4.9 ± 0.4 |

Note: This table is a hypothetical representation to illustrate the expected data format. Actual values would need to be determined experimentally for this compound.

Single Sensillum Recording (SSR)

SSR is a more refined technique that measures the action potentials (spikes) from individual OSNs housed within a single olfactory sensillum.[7][8][9] This method allows for the determination of the specificity and sensitivity of individual neurons to different odorants.

Expected SSR Response to this compound

It is probable that specific OSNs in various insect species are tuned to detect this compound. SSR recordings would likely show an increase in spike frequency upon stimulation with this compound. Different classes of sensilla (e.g., trichoid, basiconic) may house neurons with varying degrees of sensitivity and specificity to this ester.

Table 2: Representative SSR Response Data for a Related C6 Ester (cis-3-hexenyl acetate) in a Model Insect Species (Hypothetical Data for Illustrative Purposes)

| Insect Species | Sensillum Type | Neuron Class | Stimulus Concentration (µg) | Spike Frequency (spikes/s) ± SEM |

| Heliothis virescens | Trichoid | A | 1 | 15 ± 2 |

| 10 | 45 ± 5 | |||

| 100 | 98 ± 8 | |||

| Heliothis virescens | Trichoid | B | 1 | 2 ± 1 |

| 10 | 5 ± 2 | |||

| 100 | 12 ± 3 |

Note: This table is a hypothetical representation to illustrate the expected data format. Actual values would need to be determined experimentally for this compound.

Behavioral Responses to Green Leaf Volatile Esters

The detection of this compound by an insect's olfactory system is expected to translate into observable behavioral responses. These can be assessed through various bioassays.

Olfactometer Bioassays

Y-tube or multi-arm olfactometers are commonly used to test the preference of an insect for different odors. An insect is released at the base of the olfactometer and its choice of arm, containing either the test compound or a control, is recorded.

Expected Behavioral Response to this compound

For herbivorous insects, this compound is likely to be an attractant at certain concentrations, guiding them towards potential host plants. For predatory or parasitic insects, it may also serve as a kairomone, indicating the presence of their herbivorous prey or hosts.

Wind Tunnel Bioassays

Wind tunnels allow for the study of upwind flight orientation and source-location behaviors in response to an odor plume.

Expected Behavioral Response to this compound

Flying insects are expected to exhibit positive anemotaxis (upwind flight) in a plume of this compound, followed by casting and landing behaviors near the source.

Table 3: Representative Behavioral Response Data for a Related C6 Ester (cis-3-hexenyl acetate) in a Model Insect Species (Hypothetical Data for Illustrative Purposes)

| Insect Species | Bioassay Type | Stimulus | Response Metric | Result |

| Cydia pomonella | Y-tube Olfactometer | 10 µg cis-3-hexenyl acetate vs. Control | % Attraction | 78% |

| Aphidius colemani | Wind Tunnel | 1 µ g/min cis-3-hexenyl acetate plume | % Source Contact | 65% |

Note: This table is a hypothetical representation to illustrate the expected data format. Actual values would need to be determined experimentally for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Electroantennography (EAG) Protocol

-

Insect Preparation: An adult insect is immobilized, often by restraining it in a pipette tip with its head and antennae protruding.[10]

-

Electrode Preparation: Glass capillary electrodes are filled with a saline solution (e.g., Ringer's solution).

-

Electrode Placement: The reference electrode is inserted into the insect's head or eye, while the recording electrode makes contact with the tip of an antenna (often with the very end clipped off to ensure good contact).

-

Odorant Delivery: A defined concentration of this compound is dissolved in a solvent (e.g., hexane (B92381) or paraffin (B1166041) oil) and applied to a piece of filter paper inside a Pasteur pipette. A puff of purified and humidified air is passed through the pipette to deliver the stimulus over the antenna.[11][12]

-

Data Acquisition: The voltage change across the antenna is amplified, digitized, and recorded using specialized software. The amplitude of the negative deflection is measured as the EAG response.

-

Controls: A solvent-only control and a standard reference compound are used in each experiment to ensure the preparation is viable and to allow for normalization of responses.

Single Sensillum Recording (SSR) Protocol

-

Insect Preparation: The insect is securely mounted, often with wax or dental cement, to a microscope slide to prevent movement. The antenna is stabilized with fine needles or glass capillaries.[8][13]

-

Electrode Preparation: Tungsten microelectrodes are sharpened electrolytically to a very fine point.

-

Electrode Placement: The reference electrode is inserted into the insect's eye or another part of the body. The recording electrode is carefully inserted into the base of a single olfactory sensillum under high magnification.

-

Odorant Delivery: The odorant delivery system is similar to that used for EAG, but the outlet is positioned closer to the recorded sensillum to ensure a precise and rapid stimulus presentation.

-

Data Acquisition: The extracellular action potentials are amplified, filtered, and recorded. Spike sorting software can be used to distinguish the firing of different neurons within the same sensillum based on spike amplitude and shape.

-

Data Analysis: The spike frequency (spikes per second) is calculated before, during, and after the stimulus to quantify the neuronal response.

Y-Tube Olfactometer Bioassay Protocol

-

Apparatus Setup: A glass Y-tube is placed in a controlled environment with uniform lighting and temperature. Purified and humidified air is passed through each arm of the Y-tube at a constant flow rate.

-

Stimulus Application: A filter paper treated with a known amount of this compound in a solvent is placed in the airflow of one arm (the "treatment" arm). A filter paper with solvent only is placed in the other arm (the "control" arm).

-

Insect Release: A single insect is released at the base of the Y-tube.

-

Data Collection: The insect's choice is recorded when it moves a certain distance into one of the arms and stays there for a defined period. The olfactometer is cleaned and the position of the treatment and control arms are switched between trials to avoid positional bias.

-

Statistical Analysis: A chi-squared test or a binomial test is used to determine if the insect's choice is significantly different from a random 50:50 distribution.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a generalized olfactory signaling pathway in an insect olfactory sensory neuron upon detection of a volatile ester like this compound.

Experimental Workflows

The following diagrams illustrate the typical workflows for Electroantennography and Single Sensillum Recording experiments.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. This compound = 95 , stabilized, FG 61444-38-0 [sigmaaldrich.com]

- 3. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 5. (Z)-3-hexen-1-yl (Z)-3-hexenoate 61444-38-0 [thegoodscentscompany.com]

- 6. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophysiological Measurements from a Moth Olfactory System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. biorxiv.org [biorxiv.org]

Olfactory Receptor Neurons for cis-3-Hexenyl cis-3-hexenoate in Moths: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of olfactory receptor neurons (ORNs) in moths that are responsive to the green leaf volatile (GLV) cis-3-Hexenyl cis-3-hexenoate. While direct quantitative data for this specific compound remains limited in publicly accessible research, this document synthesizes findings from closely related GLV esters, particularly cis-3-hexenyl acetate, to infer the likely neuronal responses, signaling pathways, and experimental methodologies. This guide is intended to serve as a foundational resource for researchers in chemical ecology, neurobiology, and pest management, as well as for professionals in drug development exploring novel targets for insect control. We present detailed experimental protocols for key techniques, summarize expected quantitative data in structured tables, and provide visualizations of relevant biological and experimental workflows to facilitate further research in this area.

Introduction

Moths rely heavily on their sophisticated olfactory system to navigate their environment, locate host plants for oviposition, and find mates. A crucial class of chemical cues for many moth species are the green leaf volatiles (GLVs), a group of C6 compounds released by plants upon mechanical damage or herbivory. These volatiles can act as attractants or repellents, influencing a moth's behavior. This compound is a naturally occurring ester with a characteristic green, fruity scent, found in various plants. Understanding the specific olfactory receptor neurons (ORNs) that detect this compound is vital for deciphering the chemical ecology of moth-plant interactions and for developing targeted pest control strategies.

This guide details the current knowledge and experimental approaches for studying the ORNs that respond to this compound and related compounds in moths.

Olfactory Signaling Pathway in Moth ORNs

The detection of odorants like this compound by moth ORNs initiates a signal transduction cascade that results in an electrical signal being sent to the brain. The generally accepted model for this process is as follows:

-

Odorant Binding: Volatile molecules enter the sensillum lymph through pores in the cuticle of the antenna. There, they are thought to be bound and transported by Odorant Binding Proteins (OBPs).

-

Receptor Activation: The OBP-odorant complex interacts with a heterodimeric olfactory receptor (OR) complex on the dendritic membrane of the ORN. This complex consists of a specific OR subunit that confers ligand specificity and a highly conserved co-receptor subunit (Orco).

-

Ion Channel Gating: Upon binding of the odorant, the OR-Orco complex undergoes a conformational change, opening a non-specific cation channel.

-

Depolarization and Action Potential: The influx of cations (primarily Na⁺ and Ca²⁺) depolarizes the neuron's membrane. If this depolarization reaches the threshold, it triggers a series of action potentials (spikes).

-

Signal Transmission: These action potentials propagate along the axon of the ORN to the antennal lobe of the moth's brain for further processing.

A Technical Guide to the Biosynthesis of Green Leaf Volatiles: The Pathway to cis-3-Hexenyl cis-3-hexenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Green Leaf Volatiles (GLVs) are C6 aldehydes, alcohols, and their esters, synthesized via the lipoxygenase (LOX) pathway in plants, primarily in response to biotic and abiotic stress. These compounds are crucial mediators of plant defense signaling, plant-to-plant communication, and tritrophic interactions. They are also significant contributors to the characteristic aroma of fresh-cut grass, fruits, and vegetables. This technical guide provides an in-depth exploration of the GLV biosynthesis pathway, with a specific focus on the formation of the complex ester, cis-3-Hexenyl cis-3-hexenoate. It details the enzymatic cascade from substrate mobilization to the final esterification step, presents quantitative data on key enzymes, outlines detailed experimental protocols for their study, and visualizes the core pathways and workflows.

The Core Biosynthesis Pathway: The Lipoxygenase (LOX) Route

The production of GLVs is initiated when cell damage, caused by herbivory, pathogen attack, or mechanical wounding, disrupts cellular membranes. This triggers a rapid enzymatic cascade known as the lipoxygenase (LOX) or oxylipin pathway.

Substrate Mobilization

The pathway begins with the release of polyunsaturated fatty acids (PUFAs), primarily α-linolenic acid (C18:3) and linoleic acid (C18:2), from galactolipids in the chloroplast membranes. This hydrolysis is catalyzed by various lipases, though the specific enzymes involved in activating the GLV cascade are still under investigation.

Oxygenation by Lipoxygenase (LOX)

Free α-linolenic acid is oxygenated by a 13-lipoxygenase (13-LOX), an enzyme that inserts molecular oxygen at the 13th carbon position. This reaction forms 13(S)-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid (13-HPOT). This hydroperoxide is a critical branching point in the oxylipin pathway, also serving as a precursor for the plant hormone jasmonic acid (JA).

Cleavage by Hydroperoxide Lyase (HPL)

The 13-HPOT is then cleaved by a specific cytochrome P450 enzyme, 13-hydroperoxide lyase (13-HPL). This cleavage is asymmetric, yielding a C6 volatile aldehyde, (Z)-3-hexenal, and a C12 oxo-acid, 12-oxo-(9Z)-dodecenoic acid. The rapid formation of (Z)-3-hexenal constitutes the initial "burst" of GLVs following tissue damage.

Formation of C6 Alcohols and Acids

(Z)-3-hexenal is a highly reactive aldehyde and a substrate for several subsequent modifications:

-

Reduction: It can be reduced to its corresponding alcohol, (Z)-3-hexenol (also known as cis-3-hexenol or leaf alcohol), by the action of alcohol dehydrogenase (ADH).

-

Isomerization: (Z)-3-hexenal can spontaneously or enzymatically isomerize to the more stable (E)-2-hexenal (leaf aldehyde).

-

Oxidation: To form the acyl moiety for our target ester, (Z)-3-hexenal is oxidized to (Z)-3-hexenoic acid (cis-3-hexenoic acid). This step is catalyzed by an aldehyde dehydrogenase (ALDH).

Final Esterification by Alcohol Acyltransferase (AAT)

The final step in the synthesis of this compound is the esterification of the alcohol (cis-3-Hexenol) with an activated form of the carboxylic acid (cis-3-hexenoyl-CoA). This reaction is catalyzed by an Alcohol Acyltransferase (AAT) , an enzyme belonging to the BAHD superfamily. AATs transfer the acyl group from an acyl-CoA donor to the alcohol, forming the final ester product.

Visualization of Pathways and Workflows

Core Biosynthesis Pathway

Caption: The lipoxygenase pathway for GLV biosynthesis, highlighting the formation of this compound.

Trigger and Signaling Cascade

Caption: Logical flow from initial stress stimulus to the release and signaling function of Green Leaf Volatiles.

Experimental Workflow for GLV Analysis

Caption: A typical experimental workflow for the collection, identification, and quantification of plant-emitted GLVs.

Quantitative Data Summary

Quantitative analysis of the enzymes in the GLV pathway is crucial for understanding flux and regulation. The kinetic properties can vary significantly between plant species and isoforms of the enzymes.

Table 1: Representative Kinetic Properties of Key GLV Biosynthesis Enzymes

| Enzyme | Plant Source | Substrate | Optimal pH | K_m (µM) | Reference |

| Lipoxygenase (LOX) | Olive (Olea europaea) | Linoleic Acid | 5.5 | 82.44 | |

| Olive (Olea europaea) | α-Linolenic Acid | 5.5 | 306.26 | ||

| Hydroperoxide Lyase (HPL) | Arabidopsis thaliana | 13-HPOT | 6.0 - 7.0 | High Affinity | |

| Barley (Hordeum vulgare) | 13-HPOT | 6.0 - 7.0 | >14x vs. 13-HPOD | ||

| Soybean (Glycine max) | 13-HPOD | 6.0 - 7.0 | - |

Note: Data for Alcohol Acyltransferases (AATs) are highly variable due to the broad substrate specificity of this enzyme family. K_m values are dependent on both the alcohol and the acyl-CoA substrate.

Table 2: Example of GLV Emission Changes in Response to Stimuli

| Plant Species | Stimulus | GLV Compound | Fold Increase / Concentration | Reference |

| Arabidopsis thaliana | Mechanical Damage | (Z)-3-Hexenal | ~30-fold within 5 mins | |

| Lima Bean (P. lunatus) | Herbivory (T. urticae) | (Z)-3-Hexenyl acetate (B1210297) | Attracts predatory mites |

Experimental Protocols

Protocol 1: Hydroperoxide Lyase (HPL) Activity Assay

This protocol measures HPL activity by monitoring the depletion of its hydroperoxide substrate.

Objective: To quantify HPL enzyme activity in a crude plant extract.

Materials:

-

Plant tissue (e.g., leaves)

-

Extraction Buffer: 100 mM Sodium Phosphate buffer (pH 6.3), 1 mM DTT, 1% PVPP (w/v)

-

Substrate: 13-HPOT or 13-HPOD (13-hydroperoxide of linoleic acid), stored in ethanol (B145695) at -20°C

-

Spectrophotometer capable of reading at 234 nm

-

Quartz cuvettes

Methodology:

-

Enzyme Extraction:

-

Harvest fresh leaf tissue (approx. 1 g) and immediately freeze in liquid nitrogen.

-

Grind the tissue to a fine powder using a mortar and pestle.

-

Add 5 mL of ice-cold Extraction Buffer and continue grinding until a homogenous slurry is formed.

-

Transfer the slurry to a centrifuge tube and centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a Bradford assay.

-

-

Activity Measurement:

-

Prepare a reaction mixture in a quartz cuvette containing 950 µL of 100 mM Sodium Phosphate buffer (pH 6.3).

-

Add 50 µL of the crude enzyme extract to the cuvette and mix by inversion.

-

Initiate the reaction by adding 10 µL of the 13-HPOT substrate solution (final concentration ~100 µM).

-

Immediately begin monitoring the decrease in absorbance at 234 nm for 1-3 minutes. The decrease corresponds to the cleavage of the conjugated diene system in the hydroperoxide substrate.

-

Calculate the rate of absorbance change (ΔA234/min).

-

-

Calculation:

-

HPL activity (µmol/min/mg protein) = (ΔA234/min / ε) * (Total Volume / Sample Volume) / (mg protein), where ε (molar extinction coefficient for 13-HPOT) is ~23,000-25,000 M⁻¹cm⁻¹.

-

Protocol 2: Headspace Collection and GC-MS Analysis of GLVs

This protocol describes the collection of volatiles from plant headspace using adsorbent traps followed by analysis.

Objective: To identify and quantify GLVs emitted from plant tissue.

Materials:

-

Glass enclosure/chamber for plant tissue

-

Air pump with controllable flow rate

-

Adsorbent tubes (e.g., filled with Tenax® TA or a combination of adsorbents)

-

Internal Standard (IS): e.g., Nonyl acetate or similar compound not naturally produced by the plant.

-

Solvent for elution: Dichloromethane or Hexane (high purity).

-

Thermal Desorption (TD) - Gas Chromatography-Mass Spectrometry (GC-MS) system.

Methodology:

-

Volatile Collection (Dynamic Headspace Sampling):

-

Place a known amount of plant material (e.g., a single leaf, whole plant) inside the glass chamber. If inducing damage, perform it immediately before sealing.

-

Connect the chamber to the air pump. Purified, humidified air is pushed into the chamber at a controlled rate (e.g., 100-500 mL/min).

-

An adsorbent tube is connected to the outlet of the chamber. Air from the chamber is pulled through the tube by the pump, trapping the emitted volatiles.

-

Collect volatiles for a defined period (e.g., 1-4 hours).

-

-

Sample Analysis (TD-GC-MS):

-

After collection, spike the adsorbent tube with a known amount of the internal standard.

-

Place the tube in the thermal desorber unit. The tube is heated rapidly (e.g., to 250°C) to release the trapped volatiles, which are then transferred by a helium carrier gas stream into the GC column.

-

GC Separation: Use a non-polar or mid-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm). A typical oven program could be:

-

Initial temperature: 40°C, hold for 3 min.

-

Ramp: 5°C/min to 200°C.

-

Ramp: 20°C/min to 250°C, hold for 5 min.

-

-

MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-350.

-

-

Data Analysis:

-

Identification: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST, WILEY) and by comparing their retention indices to known standards.

-

Quantification: Calculate the amount of each GLV by comparing its peak area to the peak area of the known amount of the internal standard. Results are typically expressed as ng/g fresh weight/hour.

-

The Chemical Ecology of cis-3-Hexenyl cis-3-hexenoate: A Technical Guide for Researchers

Foreword: The field of chemical ecology continually unveils the complex chemical dialogues between organisms. Among the vast vocabulary of this communication are the Green Leaf Volatiles (GLVs), a class of compounds released from damaged plants that mediate critical interactions. This guide focuses on cis-3-Hexenyl cis-3-hexenoate, an ester belonging to the GLV family. While direct research into the specific ecological roles of this compound is nascent, its biosynthetic relationship to well-studied, highly active GLVs provides a strong foundation for inferring its functions and for guiding future research. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals interested in leveraging plant-derived compounds for applications in crop protection and beyond.

Introduction to this compound

This compound, also known as (Z)-3-Hexenyl (Z)-3-hexenoate or Williams Ester, is a fatty acid ester naturally found in gardenia flowers and tea[1]. It is characterized by a fresh, green, and fruity aroma, often compared to Bartlett pear[][3]. As a C12 compound (molecular formula C12H20O2), it is formed from the esterification of cis-3-hexenol and cis-3-hexenoic acid[4][5]. Both of these precursors are classic C6 Green Leaf Volatiles (GLVs), which are synthesized via the lipoxygenase (LOX) pathway upon mechanical damage or herbivore attack on plant tissues[6][7].

While extensively documented as a fragrance and flavoring agent, its specific role in chemical ecology is not well-defined in current literature[4][8]. However, the established, potent ecological activities of its parent compounds—particularly cis-3-hexenol—strongly suggest that this compound is an active participant in plant signaling and defense networks. This guide will synthesize the known information on GLV biosynthesis and function to build a comprehensive ecological profile and provide the technical basis for its further study.

Biosynthesis of Green Leaf Volatiles

The production of this compound is intrinsically linked to the Green Leaf Volatile pathway, a rapid response to cellular damage.

The Lipoxygenase (LOX) Pathway

The biosynthesis is initiated when cell membranes are disrupted, allowing lipases to release α-linolenic acid. This fatty acid then enters the LOX pathway.

-

Oxygenation: The enzyme lipoxygenase (LOX) incorporates oxygen into α-linolenic acid to form 13-hydroperoxy-linolenic acid.

-

Cleavage: The hydroperoxide lyase (HPL) enzyme rapidly cleaves this intermediate into two fragments: the 12-carbon compound 12-oxo-(Z)-9-dodecenoic acid and the highly volatile 6-carbon aldehyde, (Z)-3-hexenal[9].

-

Conversion and Diversification: (Z)-3-hexenal is a key branching point. It can be isomerized to the more stable (E)-2-hexenal or reduced by alcohol dehydrogenase (ADH) to form (Z)-3-hexenol, the "leaf alcohol"[10].

-

Esterification: (Z)-3-hexenol can then be esterified with various acyl-CoAs by acyltransferases to produce esters like (Z)-3-hexenyl acetate. Similarly, (Z)-3-hexenal can be oxidized to (Z)-3-hexenoic acid, which can then be esterified with (Z)-3-hexenol to yield the target molecule, This compound .

Inferred Ecological Roles in Plant-Biotic Interactions

The ecological functions of this compound can be inferred from the well-documented activities of its C6 precursors, which are pivotal in plant defense. GLVs serve as signals in tritrophic interactions, affecting herbivores, predators, and parasitoids.

Direct Defense: Herbivore Deterrence

Many GLVs, including (Z)-3-hexenol, exhibit repellent or anti-feedant properties against various herbivorous insects. The release of these compounds at a wound site can create an unfavorable chemical environment, deterring further feeding.

Indirect Defense: Attraction of Natural Enemies

One of the most crucial roles of GLVs is acting as an "SOS" signal to recruit the natural enemies of herbivores[7][10]. Parasitic wasps and predatory mites, for instance, use blends of herbivore-induced plant volatiles (HIPVs), in which GLVs are prominent, to locate their prey. (Z)-3-hexenol has been repeatedly identified as a key attractant for beneficial insects[7][10].

Data on Ecologically-Related GLVs

While quantitative data for this compound is unavailable, the following table summarizes representative data for its precursor, (Z)-3-hexenol, illustrating its potent signaling effects.

| Compound | Insect Species | Insect Type | Experimental Context | Observed Effect | Reference |

| (Z)-3-Hexenol | Cotesia marginiventris | Parasitoid Wasp | Y-tube Olfactometer | Significant attraction to beet armyworm-damaged maize seedlings releasing the volatile. | Turlings et al. (1991) |

| (Z)-3-Hexenol | Myzus persicae | Aphid (Herbivore) | Electrophysiology (EAG) | Strong antennal depolarization, indicating neural perception. | Bruce et al. (2005) |

| (Z)-3-Hexenol | Phytoseiulus persimilis | Predatory Mite | Olfactometer Bioassay | Attraction to spider-mite infested lima bean leaves, which emit (Z)-3-hexenol. | De Boer & Dicke (2004) |

| (Z)-3-Hexenyl Acetate | Aphidius ervi | Parasitoid Wasp | Wind Tunnel Bioassay | Increased flight time and source contact with dispensers releasing the compound. | Poppy et al. (1997) |

Experimental Protocols

The study of volatile compounds like this compound requires precise methods for collection, analysis, and functional bioassays.

Volatile Collection (Headspace Analysis)

This protocol outlines the dynamic headspace collection of volatiles from plant tissue, a standard method for analyzing HIPVs[6][11].

-

Enclosure: Gently enclose the plant material (e.g., a single leaf, whole plant) in a non-reactive vessel, such as a glass chamber or a polyethylene (B3416737) terephthalate (B1205515) (PET) bag.

-

Airflow: Create a controlled airflow system. Purified, charcoal-filtered air is pushed into the enclosure at a constant rate (e.g., 1 L/min), and air is pulled out at a slightly lower rate (e.g., 0.8 L/min) to maintain positive pressure and prevent contamination.

-

Trapping: The air pulled from the enclosure is passed through an adsorbent trap. The trap is typically a small glass tube packed with a polymer sorbent like Porapak™ Q or Tenax® TA, which binds the volatile organic compounds (VOCs).

-

Sampling Duration: Collection duration can range from 1 to 24 hours, depending on the expected emission rates.

-

Elution: After collection, the trapped volatiles are eluted from the sorbent using a high-purity solvent (e.g., hexane (B92381) or dichloromethane). An internal standard (e.g., n-octane) is often added at this stage for quantification.

Chemical Analysis (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying VOCs[9][12].

-

Injection: A small volume (1-2 µL) of the solvent extract is injected into the GC inlet, which is heated to rapidly vaporize the sample.

-

Separation: The vaporized compounds are carried by an inert gas (e.g., helium) through a long, thin capillary column (e.g., DB-5ms). The column's inner coating separates compounds based on their boiling points and chemical properties. The oven temperature is programmed to ramp up gradually (e.g., from 40°C to 250°C) to facilitate separation[13].

-

Detection & Ionization: As compounds exit the column, they enter the mass spectrometer. They are bombarded with electrons (Electron Impact ionization), causing them to fragment in predictable patterns.

-

Identification: The mass spectrometer separates the fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. This spectrum is compared to spectral libraries (e.g., NIST) for positive identification. The time it takes for a compound to travel through the column (retention time) provides additional confirmation.

-

Quantification: The abundance of the compound is determined by integrating the area of its chromatographic peak, often relative to the peak area of a known amount of an internal standard.

Conclusion and Future Directions

This compound represents an intriguing yet understudied component of the plant volatile bouquet. Its biosynthesis from core C6 GLVs, which are potent mediators of plant-insect interactions, provides a compelling rationale for its investigation. The lack of direct ecological data highlights a significant knowledge gap and an opportunity for novel research.

Future work should prioritize:

-

Quantifying Emissions: Determining the conditions under which plants release this compound, particularly in response to different types of herbivory.

-

Behavioral Bioassays: Systematically testing the effect of the pure, synthesized compound on the behavior of key herbivores and their natural enemies.

-

Synergistic Effects: Investigating how this compound functions within a complex volatile blend, as the ecological relevance of a single compound is often context-dependent.

By applying the established protocols detailed in this guide, researchers can elucidate the specific ecological functions of this compound, potentially unlocking new avenues for the development of biopesticides and sustainable crop protection strategies.

References

- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 3. (Z)-3-hexen-1-yl (Z)-3-hexenoate, 61444-38-0 [thegoodscentscompany.com]

- 4. Hex-3Z-enyl hex-3Z-enoate | C12H20O2 | CID 6435882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound this compound (FDB017568) - FooDB [foodb.ca]

- 6. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 13. mdpi.com [mdpi.com]

Unveiling the Green-Fruity Essence of Gardenia: A Technical Guide to the Discovery and Isolation of cis-3-Hexenyl cis-3-hexenoate

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and isolation of the key volatile compound, cis-3-Hexenyl cis-3-hexenoate, from the flowers of Gardenia jasminoides. This document outlines the historical context of its identification, detailed experimental protocols for its extraction and purification, and comprehensive physicochemical and spectroscopic data for its characterization.

The characteristic sweet and intensely floral aroma of the gardenia flower is a complex bouquet of numerous volatile organic compounds. Among these, esters of cis-3-hexenol play a crucial role in imparting the fresh, green, and slightly fruity notes that define the gardenia's unique fragrance profile. While the presence of various cis-3-hexenyl esters in gardenia has been known for some time, this guide focuses on a plausible methodology for the specific isolation of this compound, a significant contributor to this characteristic scent.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the target compound's properties is essential for its successful isolation and identification. The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₂ |

| Molecular Weight | 196.29 g/mol [1] |

| Appearance | Colorless liquid |

| Odor | Green, fruity, pear-like[] |

| Boiling Point | 60 °C at 0.5 mmHg[1][3] |

| Density | 0.907 g/mL at 25 °C[][3] |

| Refractive Index (n²⁰/D) | 1.452[1][3] |

| Solubility | Insoluble in water; soluble in alcohol[] |

| CAS Number | 61444-38-0[4] |

Spectroscopic data provides the structural fingerprint of a molecule.

| Spectroscopic Data | Description |

| Mass Spectrometry (MS) | The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 196, corresponding to its molecular weight. Characteristic fragmentation patterns would include losses of the hexenyl and hexenoate moieties. |

| Nuclear Magnetic Resonance (NMR) | The ¹H NMR spectrum is expected to show characteristic signals for the vinyl protons of both the alcohol and acid moieties, the methylene (B1212753) groups adjacent to the ester oxygen and the double bonds, and the terminal methyl groups. A patent for derivatives of cis-3-hexenol includes a figure of the NMR spectrum for cis-3-hexenyl-cis-3-hexenoate[5]. |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit a strong absorption band around 1740 cm⁻¹ characteristic of the C=O stretching vibration of the ester group. Other significant bands would include those for C-O stretching and C=C stretching. |

Experimental Protocols

The isolation of this compound from gardenia flowers is a multi-step process involving extraction of the floral absolute, fractionation to separate different chemical classes, and subsequent chromatographic purification to isolate the target ester. The following protocols are based on established methods for the analysis of gardenia volatiles and the separation of plant-derived esters.

Preparation of Gardenia Absolute

The initial step involves the extraction of the aromatic compounds from fresh gardenia flowers to produce a concentrated extract known as an "absolute."

-

Materials: Freshly picked, unwilted Gardenia jasminoides flowers, n-hexane, ethanol (B145695).

-

Procedure:

-

Macerate fresh gardenia flowers in n-hexane at room temperature for 24-48 hours.

-

Filter the hexane (B92381) extract to remove the plant material.

-

Concentrate the hexane extract under reduced pressure to yield a waxy "concrete."

-

Wash the concrete with warm ethanol to dissolve the volatile aromatic compounds, leaving behind the insoluble waxes.

-

Chill the ethanolic solution to precipitate any remaining waxes.

-

Filter the cold ethanolic solution.

-

Remove the ethanol from the filtrate under reduced pressure to obtain the gardenia absolute.

-

Fractionation of Gardenia Absolute

The gardenia absolute is a complex mixture that needs to be fractionated to separate the neutral esters from other components like acids, bases, and phenols.

-

Materials: Gardenia absolute, diethyl ether, 5% HCl solution, 5% NaHCO₃ solution, 5% NaOH solution, saturated NaCl solution, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve the gardenia absolute in diethyl ether.

-

Wash the ether solution sequentially with 5% HCl to remove basic components, 5% NaHCO₃ to remove acidic components, and 5% NaOH to remove phenolic components.

-

Wash the remaining ether solution with saturated NaCl solution to remove residual water-soluble impurities.

-

Dry the ether solution over anhydrous sodium sulfate.

-

Concentrate the dried ether solution to obtain the neutral fraction, which contains the esters.

-

Isolation of this compound by Column Chromatography

The neutral fraction is further purified using column chromatography to isolate individual esters.

-

Materials: Neutral fraction, silica (B1680970) gel (70-230 mesh), n-hexane, diethyl ether.

-

Procedure:

-

Prepare a silica gel column using n-hexane as the slurry solvent.

-

Load the concentrated neutral fraction onto the top of the column.

-

Elute the column with a gradient of n-hexane and diethyl ether, starting with 100% n-hexane and gradually increasing the polarity by adding diethyl ether.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Combine the fractions containing the target compound, as identified by comparison with a standard or by GC-MS analysis.

-

For final purification to obtain a high-purity sample, preparative gas chromatography (preparative GC) can be employed on the enriched fractions.

-

Conclusion

This technical guide provides a comprehensive framework for the discovery and isolation of this compound from Gardenia jasminoides. The detailed protocols, from the initial extraction of the absolute to the final chromatographic purification, offer a practical roadmap for researchers. The presented physicochemical and spectroscopic data are crucial for the unambiguous identification and characterization of this important aroma compound. This work not only contributes to a deeper understanding of the chemical composition of gardenia's fragrance but also provides a solid foundation for further research into the biosynthesis of floral scents and the potential applications of these volatile compounds in various industries.

References

- 1. Hex-3Z-enyl hex-3Z-enoate | C12H20O2 | CID 6435882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 61444-38-0 [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. US4312766A - Derivatives of cis-3-hexenol and process for producing compositions of matter containing cis-3-hexenal and products produced thereby and organoleptic uses thereof - Google Patents [patents.google.com]

physical and chemical properties of cis-3-Hexenyl cis-3-hexenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Hexenyl cis-3-hexenoate, a volatile organic compound, is a significant contributor to the characteristic aroma of many fruits and plants. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by spectral analysis data. While primarily utilized in the flavor and fragrance industries, this document also explores its synthesis, stability, and potential biological activities, offering valuable insights for researchers and professionals in various scientific disciplines.

Chemical Identity and Physical Properties

This compound, also known as (Z)-3-hexen-1-yl (Z)-3-hexenoate, is a fatty acid ester. It is a colorless liquid with a characteristic fresh, green, and fruity aroma, often described as reminiscent of pear and melon.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 61444-38-0[2] |

| Molecular Formula | C₁₂H₂₀O₂[2] |

| Molecular Weight | 196.29 g/mol |

| IUPAC Name | (3Z)-hex-3-en-1-yl (3Z)-hex-3-enoate[3] |

| Synonyms | (Z)-3-Hexenyl (Z)-3-hexenoate, cis-3-Hexenoic acid cis-3-hexenyl ester |

| FEMA Number | 3689 |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless liquid | [4] |

| Odor | Green, fruity, pear, melon | [1] |

| Boiling Point | 60 °C at 0.5 mmHg | [5] |

| Density | 0.907 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.452 | [5] |

| Flash Point | 98.9 °C (closed cup) | |

| Solubility | Insoluble in water; soluble in alcohol | |

| Stability | Stabilized with α-tocopherol |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 3: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~5.5 | m | -CH=CH- |

| ~5.3 | m | -CH=CH- |

| ~4.1 | t | -O-CH₂- |

| ~3.1 | d | =CH-CH₂-C=O |

| ~2.4 | q | -CH₂-CH= |

| ~2.0 | m | -CH₂-CH₃ |

| ~0.9 | t | -CH₃ |

Table 4: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~172 | C=O |

| ~133 | -CH=CH- |

| ~123 | -CH=CH- |

| ~64 | -O-CH₂- |

| ~35 | =CH-CH₂-C=O |

| ~28 | -CH₂-CH= |

| ~20 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Mass Spectrometry (MS):

The mass spectrum of this compound exhibits a molecular ion peak (M+) at m/z 196, corresponding to its molecular weight. Key fragmentation patterns are consistent with the ester structure. A representative mass spectrum is available in the literature.[6]

Infrared (IR) Spectroscopy:

The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.

Table 5: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3010 | =C-H stretch (alkene) |

| ~2965, 2875 | C-H stretch (alkane) |

| ~1740 | C=O stretch (ester) |

| ~1655 | C=C stretch (alkene) |

| ~1160 | C-O stretch (ester) |

Experimental Protocols

Synthesis

A common method for the synthesis of this compound is through the esterification of cis-3-hexenol with cis-3-hexenoic acid.

Reaction Scheme:

References

Toxicological Profile of cis-3-Hexenyl cis-3-hexenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological profile of cis-3-Hexenyl cis-3-hexenoate (CAS No. 61444-38-0), a fragrance and flavor ingredient. The safety of this substance has been primarily established through a combination of direct experimental data, read-across from its hydrolysis products, and the application of toxicological threshold concepts. This document summarizes the available data on its genotoxicity, acute and repeated dose toxicity, reproductive toxicity, skin sensitization, and phototoxicity. Detailed experimental protocols for key toxicological assays are provided, and the logical framework for its safety assessment is visually represented. The available data supports the safe use of this compound under current exposure levels.

Chemical and Physical Properties

This compound is a fatty acid ester.[1] It is a colorless liquid with a green, fruity odor reminiscent of pear and melon.[2][3]

| Property | Value | Reference |

| Molecular Formula | C12H20O2 | [4] |

| Molecular Weight | 196.29 g/mol | [1][4] |

| CAS Number | 61444-38-0 | [4] |

| EC Number | 262-797-3 | [4] |

| Physical State | Liquid | [4] |

| Boiling Point | 60 °C @ 0.5 mmHg | [3][5] |

| Flash Point | 98.9 °C (closed cup) | [5] |

| Specific Gravity | 0.865 - 0.902 @ 25 °C | [2] |

| Refractive Index | 1.447 - 1.455 @ 20 °C | [2] |

| Water Solubility | 7.26 mg/L | [4] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Toxicological Endpoints

Acute Toxicity

The acute oral toxicity of this compound is low.

| Route | Species | Value | Reference |

| Oral | Rat (male/female) | LD50 > 2000 mg/kg bw | [4] |

Genotoxicity

Based on the available data, this compound is not considered to have genotoxic potential.

| Assay | System | Concentration | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102 | Up to 5000 µ g/plate (with and without S9 activation) | Non-mutagenic | |

| In Vitro Micronucleus Test (Read-across from cis-3-hexenol) | Human peripheral blood lymphocytes | Up to 1002 µg/mL (with and without S9 activation) | Non-clastogenic | |

| In Vitro Micronucleus Test (Read-across from trans-2-hexenoic acid) | Human peripheral blood lymphocytes | - | Non-clastogenic |

Repeated Dose and Reproductive Toxicity

No specific repeated dose or reproductive toxicity studies are available for this compound or its read-across analogs. However, the systemic exposure to this substance from its use as a fragrance ingredient is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material. The TTC is a risk assessment concept that establishes a human exposure threshold for chemicals, below which there is a very low probability of an appreciable risk to human health. The Cramer classification scheme categorizes substances into three classes based on their chemical structure and potential toxicity, with Class I being of the lowest concern.[6] The total systemic exposure to this compound has been calculated to be 1.2 µg/kg/day, which is below the TTC of 30 µg/kg/day for a Cramer Class I material for both repeated dose and reproductive toxicity endpoints.

Skin Sensitization

This compound is not considered to be a skin sensitizer.

| Assay | Species | Result | Reference |

| Guinea Pig Maximization Test | Guinea Pig | No reactions indicative of skin sensitization (note: insufficient number of animals used) | |

| Human Repeated Insult Patch Test (HRIPT) | Human (49 volunteers) | No reactions indicative of skin sensitization |

The chemical structure of this compound does not indicate a potential for protein binding, a key mechanism in skin sensitization. Furthermore, the exposure to this ingredient is below the Dermal Sensitization Threshold (DST), a concept analogous to the TTC for dermal exposure, further supporting its safety with respect to skin sensitization.

Phototoxicity and Photoallergenicity

Based on its UV/Visible absorption spectrum, which shows no significant absorption between 290 and 700 nm, this compound is not expected to be phototoxic or photoallergenic.

Local Respiratory Toxicity

There is no available inhalation data for this compound. However, the estimated inhalation exposure is significantly lower than the Cramer Class I TTC value for local respiratory effects, indicating a low risk.

Ecotoxicity

| Species | Endpoint | Value | Exposure Time | Reference |

| Daphnia magna | EC50 | 6.2 mg/L | 48 hours | [4] |

The substance is readily biodegradable, with a biodegradation of 74% observed within 28 days under OECD 301 F test conditions.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD TG 471

-

Principle: This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are caused by base substitutions or frameshifts. The assay assesses the ability of a test substance to cause mutations that revert the bacteria's inability to synthesize an essential amino acid, allowing them to grow on a minimal medium.[3][7][8]

-

Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102 are commonly used.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of rodents treated with an enzyme-inducing agent, to mimic mammalian metabolism.[9]

-

Procedure:

-

Method: Either the plate incorporation or pre-incubation method can be used.[7] In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto a minimal agar plate. In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.

-

Dose Levels: At least five different concentrations of the test substance are used.[8] For this compound, concentrations up to 5000 µ g/plate were tested.

-

Controls: Positive and negative (solvent) controls are run concurrently.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[7]

-

Evaluation: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background (negative control).[9]

-

In Vitro Mammalian Cell Micronucleus Test - Based on OECD TG 487

-

Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from acentric chromosome fragments or whole chromosomes that lag during anaphase of mitosis.[10][11]

-

Test System: Human peripheral blood lymphocytes are a suitable cell type.

-

Metabolic Activation: The test is conducted with and without an S9 mix.

-

Procedure:

-

Cell Culture and Treatment: Lymphocyte cultures are exposed to the test substance at various concentrations. For the read-across analog cis-3-hexenol, concentrations up to 1002 µg/mL were used.

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division after the start of the treatment.[10]

-

Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronuclei is determined by scoring a predetermined number of binucleated cells.

-

Evaluation: A substance is considered clastogenic or aneugenic if it induces a statistically significant and concentration-dependent increase in the frequency of micronucleated cells.

-

Acute Oral Toxicity - Based on OECD TG 401 (Note: This guideline has been deleted and replaced by alternative methods)

-

Principle: This test provides information on the adverse effects that may occur shortly after the oral administration of a single dose of a substance.[5]

-

Test System: The rat is the preferred rodent species.[5]

-

Procedure:

-

Dosing: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[5] Administration is typically by gavage.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5]

-

Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[5]

-

Evaluation: The LD50 (the statistically estimated dose that is expected to be lethal to 50% of the animals) is calculated. For this compound, the LD50 was determined to be greater than 2000 mg/kg body weight.[4]

-

Visualizations

Logical Relationship: Read-Across for Genotoxicity Assessment

Caption: Read-across approach for genotoxicity assessment of this compound.

Experimental Workflow: Bacterial Reverse Mutation (Ames) Test

References

- 1. criver.com [criver.com]

- 2. Chemical Safety Assessment Using Read-Across: Assessing the Use of Novel Testing Methods to Strengthen the Evidence Base for Decision Making - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nib.si [nib.si]

- 4. rifm.org [rifm.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. pac.gr [pac.gr]

- 7. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 8. oecd.org [oecd.org]

- 9. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

Environmental Fate and Degradation of cis-3-Hexenyl cis-3-hexenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hexenyl cis-3-hexenoate (CAS No. 61444-38-0) is a fatty acid ester recognized for its characteristic fresh, green, and fruity aroma, reminiscent of pear and melon. It is found naturally in gardenia flowers and tea and is also synthesized for use as a fragrance ingredient in various consumer products. This guide provides a comprehensive overview of the environmental fate and degradation of this compound, detailing its biodegradability, potential for photodegradation, and hydrolysis. The information is presented to aid in environmental risk assessments and to provide a deeper understanding of the molecule's behavior in the environment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its environmental distribution and partitioning.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₂ | [1] |

| Molecular Weight | 196.29 g/mol | [2] |

| Boiling Point | 60 °C at 0.5 mmHg | [2] |

| Density | 0.907 g/mL at 25 °C | [2] |

| Water Solubility | Insoluble | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | Estimated to be > 3 | [3] |

Environmental Fate and Degradation

The environmental persistence of this compound is determined by several degradation pathways, including biodegradation, photodegradation, and hydrolysis.

Biodegradation

This compound is considered to be readily biodegradable.[3] A study following the OECD 301 F guideline demonstrated significant mineralization of the substance over a 28-day period.

Quantitative Biodegradation Data

| Test Guideline | Duration | Biodegradation Percentage | Conclusion | Reference |

| OECD 301 F (Manometric Respirometry) | 28 days | 74% | Readily biodegradable | [3] |

Based on its structure as a relatively simple ester of short-chain unsaturated alcohols and acids, the initial step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester bond by esterases, which are ubiquitous in the environment. This hydrolysis would yield cis-3-hexenol and cis-3-hexenoic acid. Both of these degradation products are readily biodegradable and can be further metabolized by microorganisms through beta-oxidation and the citric acid cycle.

Proposed Biodegradation Pathway

Photodegradation

Given the lack of significant light absorption in the environmentally relevant UV spectrum (wavelengths > 290 nm), direct photolysis is likely to be a minor degradation pathway.[3] However, indirect photodegradation, particularly reaction with hydroxyl radicals in the atmosphere, is expected to be a more significant process. The rate of this reaction can be estimated using structure-activity relationship (SAR) models.

Hydrolysis

As an ester, this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. This process can be catalyzed by acids or bases. The hydrolysis of this compound yields cis-3-hexenol and cis-3-hexenoic acid.[3] The rate of hydrolysis is dependent on pH and temperature. In neutral environmental waters, the rate of abiotic hydrolysis is expected to be slow. However, this process can be significantly accelerated by microbial enzymes (esterases), as discussed in the biodegradation section.

Experimental Protocols

OECD 301 F: Manometric Respirometry Test for Ready Biodegradability

This test method is used to determine the ready biodegradability of a chemical substance by measuring the oxygen consumed by a microbial inoculum in the presence of the test substance.[3][4][5][6]

Principle: A known volume of an inoculated mineral medium containing a known concentration of the test substance as the sole source of organic carbon is stirred in a closed flask at a constant temperature for up to 28 days. The consumption of oxygen is measured by a manometric device. The amount of oxygen taken up by the microbial population during the degradation of the test substance, corrected for the oxygen uptake of a blank inoculum run in parallel, is expressed as a percentage of the theoretical oxygen demand (ThOD).

Experimental Workflow

General Protocol for Ester Hydrolysis

This protocol outlines a general procedure for determining the rate of hydrolysis of an ester under controlled laboratory conditions.

Principle: The rate of disappearance of the ester or the rate of appearance of its hydrolysis products (an alcohol and a carboxylic acid) is monitored over time in aqueous solutions at different pH values and temperatures.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a range of environmentally relevant pH values (e.g., pH 4, 7, and 9).

-

Reaction Setup: Add a known concentration of this compound to each buffer solution in sealed, temperature-controlled reaction vessels.

-

Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals, withdraw aliquots from each reaction vessel.

-

Analysis: Analyze the concentration of the remaining this compound and/or the formed cis-3-hexenol and cis-3-hexenoic acid using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Data Analysis: Determine the rate constants for hydrolysis at each pH and temperature by plotting the concentration of the reactant or product versus time.

General Protocol for Photodegradation

This protocol describes a general method for assessing the photodegradation of a substance in an aqueous solution.

Principle: The test substance in an aqueous solution is exposed to a light source that simulates natural sunlight. The decrease in the concentration of the test substance is monitored over time.

Methodology:

-

Solution Preparation: Prepare a solution of this compound in purified water.

-

Photoreactor Setup: Place the solution in a quartz photoreactor equipped with a light source that mimics the solar spectrum (e.g., a xenon arc lamp). Maintain a constant temperature using a cooling system.

-

Irradiation: Irradiate the solution for a specified period. Run a dark control in parallel to account for any non-photochemical degradation.

-

Sampling: Collect samples at regular intervals during the irradiation.

-

Analysis: Analyze the concentration of this compound in the samples using an appropriate analytical method (e.g., GC-MS or HPLC).

-

Data Analysis: Calculate the photodegradation rate constant and the half-life of the substance under the specified conditions.

Conclusion

Based on the available data, this compound is not expected to persist in the environment. Its ready biodegradability is the primary mechanism for its removal from aquatic and terrestrial systems. While specific quantitative data for photodegradation and abiotic hydrolysis are limited, these pathways are also expected to contribute to its overall environmental degradation. The primary degradation products, cis-3-hexenol and cis-3-hexenoic acid, are themselves readily biodegradable. Therefore, this compound is considered to have a low potential for environmental persistence and bioaccumulation.

References

- 1. researchgate.net [researchgate.net]

- 2. oecd.org [oecd.org]

- 3. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]

- 4. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 5. xylemanalytics.com [xylemanalytics.com]

- 6. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

The Untapped Potential of cis-3-Hexenyl cis-3-hexenoate in Tritrophic Interactions: A Technical Guide

For Immediate Release

A Deep Dive into the Semiochemical Role of a Lesser-Known Green Leaf Volatile in Plant Defense and Biological Control

This technical guide explores the potential role of cis-3-Hexenyl cis-3-hexenoate as a semiochemical in tritrophic interactions. While direct research on this specific compound is limited, this paper extrapolates from the well-documented functions of structurally similar green leaf volatiles (GLVs), such as cis-3-hexenyl acetate (B1210297) and (Z)-3-hexenol, to build a framework for future investigation. This document is intended for researchers, scientists, and drug development professionals interested in the chemical ecology of plant-insect interactions and the development of novel pest management strategies.

Introduction: The Chemical Language of Plants

Plants, when attacked by herbivores, release a complex blend of volatile organic compounds (VOCs). These herbivore-induced plant volatiles (HIPVs) serve as crucial signals in the intricate web of tritrophic interactions, mediating the communication between plants, herbivores, and the natural enemies of those herbivores (carnivores). Among the most important and rapidly released HIPVs are the green leaf volatiles (GLVs), a family of C6 compounds including aldehydes, alcohols, and their esters. These molecules are responsible for the characteristic smell of freshly cut grass and play a pivotal role in plant defense.

While compounds like cis-3-hexenyl acetate have been extensively studied for their role in attracting parasitic wasps and predatory insects to the site of herbivory, the specific functions of other esters, such as this compound, remain largely unexplored. This guide synthesizes the existing knowledge on related GLVs to propose a hypothetical, yet scientifically grounded, role for this compound in these complex ecological interactions.

Biosynthesis and Signaling: A Proposed Pathway

The biosynthesis of GLVs is initiated by the lipoxygenase (LOX) pathway, which is activated upon tissue damage. It is hypothesized that this compound is synthesized via a similar enzymatic cascade.

dot

Caption: Proposed biosynthesis of this compound.

The perception of GLVs by insects occurs through olfactory receptor neurons (ORNs) housed in the antennae. Binding of these volatile ligands to specific odorant receptors (ORs) triggers a signal transduction cascade, leading to a behavioral response. The jasmonate signaling pathway is a key player in the plant's response to herbivory and the subsequent production of HIPVs.[1][2][3][4]

dot

Caption: Overview of the Jasmonate signaling cascade.

Quantitative Data from Analogous Compounds

While no specific quantitative data exists for this compound, numerous studies have quantified the effects of its close analog, cis-3-hexenyl acetate. This data provides a valuable benchmark for hypothesizing the potential bioactivity of this compound.

| Compound | Insect Species | Insect Type | Bioassay | Response | Source |

| cis-3-Hexenyl acetate | Campoletis chlorideae | Parasitoid | Y-tube olfactometer | Attraction | [5] |

| cis-3-Hexenyl acetate | Aphidius ervi | Parasitoid | Wind tunnel | Attraction | [6] |

| cis-3-Hexenyl acetate | Spodoptera frugiperda | Herbivore | Oviposition assay | Oviposition stimulant | [7] |

| (Z)-3-Hexenol | Cotesia marginiventris | Parasitoid | Olfactometer | Attraction | [8] |

| (Z)-3-Hexenol | Myzus persicae | Herbivore | Olfactometer | Repellent | [6] |

Experimental Protocols: A Roadmap for Investigation

To elucidate the role of this compound, established experimental protocols for other GLVs can be adapted.

Volatile Collection and Analysis